![molecular formula C16H13N3O2 B1422445 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1269151-49-6](/img/structure/B1422445.png)
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Antibacterial Applications
The triazole ring is a significant structure found in many compounds with potent antibacterial properties. The presence of the 1,2,3-triazole moiety in the compound suggests potential for use in combating bacterial infections. Research has shown that imidazole and its derivatives exhibit a broad range of biological activities, including antibacterial effects .
Antitumor Activity
Compounds containing the imidazole ring have been reported to possess antitumor properties. Given the structural similarity, “5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” could be investigated for its potential use in cancer therapy, particularly in the synthesis of novel chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is well-documented. This compound could be valuable in the synthesis of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases .
Antiviral Capabilities
Imidazole derivatives have shown promise in the development of antiviral drugs. The triazole compound could be explored for its potential applications in treating viral infections, including those caused by emerging and re-emerging viruses .
Antidiabetic Potential
Some imidazole-containing compounds have been identified to exhibit antidiabetic activity. The subject compound could be part of research efforts aimed at discovering new treatments for diabetes, possibly by influencing insulin release or glucose metabolism .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this stress. The compound’s potential antioxidant properties could be harnessed in the development of treatments for conditions caused by oxidative damage .
Antiparasitic Uses
The structural features of the compound suggest possible antiparasitic activity, which could be beneficial in the treatment of parasitic infections. This application would be particularly relevant in the development of drugs for diseases that are prevalent in tropical regions .
Each of these applications represents a unique field of research where “5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” could make a significant impact. Further research and clinical trials would be necessary to fully realize the potential of this compound in these areas. The information provided is based on the structural similarities and known activities of imidazole and triazole derivatives, as detailed in the literature .
properties
IUPAC Name |
5-methyl-1-(4-phenylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-15(16(20)21)17-18-19(11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOBTXOXIEISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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